molecular formula C24H27FN4O2S B2496803 N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894879-90-4

N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2496803
CAS No.: 894879-90-4
M. Wt: 454.56
InChI Key: CMBXRNBDNLHRDI-UHFFFAOYSA-N
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Description

The compound N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a spirocyclic system with three nitrogen atoms. Key substituents include:

  • 4-Methoxyphenyl group: At position 2, contributing to electronic effects and solubility.
  • Propylsulfanyl group: At position 3, introducing sulfur-based hydrophobicity and metabolic stability.

Spirocyclic compounds are prized for their three-dimensionality, which can improve target selectivity and reduce off-target effects. Structural characterization of such compounds often employs X-ray crystallography (via SHELX software) and spectroscopic methods (NMR, IR, MS) .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c1-3-16-32-22-21(17-4-10-20(31-2)11-5-17)27-24(28-22)12-14-29(15-13-24)23(30)26-19-8-6-18(25)7-9-19/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBXRNBDNLHRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the fluorophenyl, methoxyphenyl, and propylsulfanyl groups through substitution reactions.

    Final assembly: Coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (e.g., bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-METHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Influence on metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Heteroatom Variations

Table 1: Structural Comparison of Spirocyclic Analogs
Compound Name Core Structure Key Substituents Characterization Methods
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 4-Fluorophenyl (amide), 4-methoxyphenyl (C2), propylsulfanyl (C3) NMR, X-ray
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 1,3-Diazaspiro[4.5]decane-2,4-dione Phenylpiperazinyl (C3), phenyl (C8) Supplementary data
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide (3) 2,3,7-Triazaspiro[4.5]dec-1-ene 4-Fluorophenylpropionamide, furan NMR, IR, MS

Key Observations :

  • The propylsulfanyl group (target) contrasts with piperazinyl (compound 13) and furan (compound 3) substituents, influencing solubility and steric bulk.

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Property Modifications
Compound Substituent Features Predicted Impact
Target Compound 4-Fluorophenyl (electron-withdrawing), 4-methoxyphenyl (electron-donating) Enhanced membrane permeability (fluorine), improved solubility (methoxy)
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 3-Methoxyphenoxy, cyclopropane core Increased rigidity; moderate logP due to methoxy
Compound 14 3-Chlorophenylpiperazinyl Higher lipophilicity (Cl) and potential dopamine receptor affinity

Key Observations :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 3-chlorophenyl (compound 14) due to reduced electrophilicity.
  • Propylsulfanyl (target) vs. phenoxy (compound in ) affects redox stability and susceptibility to metabolic oxidation.

Analytical and Computational Comparisons

  • Molecular Networking : MS/MS-based dereplication (cosine scores) could cluster the target compound with analogs sharing fragmentation patterns (e.g., spirocyclic backbone), though substituent-driven variations (e.g., sulfur vs. oxygen) may reduce scores .
  • Docking Studies: AutoDock4 simulations could predict binding modes relative to analogs. For example, the 4-methoxyphenyl group may occupy hydrophobic pockets similar to 3-methoxyphenoxy (compound in ).

Biological Activity

N-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspir[4.5]Deca-1,3-Diene-8-Carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H24F2N4O2
  • Molecular Weight : 414.4 g/mol
  • IUPAC Name : 4-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide

Antipsychotic Activity

Research indicates that derivatives of triazaspiro compounds exhibit antipsychotic effects. For instance, one study highlighted that certain related compounds demonstrated efficacy in behavioral tests predictive of antipsychotic activity while showing a reduced propensity for neurological side effects such as catalepsy in animal models .

The biological activity of the compound is believed to involve multiple mechanisms:

  • Dopamine Receptor Modulation : The compound may interact with dopamine receptors, which are critical in managing psychotic disorders.
  • Serotonin Receptor Affinity : It may also exhibit affinity for serotonin receptors, contributing to its antipsychotic profile.

Study 1: Antipsychotic Efficacy

A study evaluated the effects of N-(4-Fluorophenyl)-2-(4-Methoxyphenyl)-3-(Propylsulfanyl)-1,4,8-Triazaspir[4.5]Deca-1,3-Diene-8-Carboxamide on rat models. The results indicated significant reductions in hyperactivity without causing catalepsy at effective doses .

Study 2: Behavioral Pharmacology

Another investigation focused on the behavioral pharmacology of related triazaspiro compounds. It was found that variations in the substituents on the phenyl moiety influenced the behavioral activity significantly. The study suggested a careful selection of substituents could optimize therapeutic effects while minimizing side effects .

Data Tables

Property Value
Molecular FormulaC22H24F2N4O2
Molecular Weight414.4 g/mol
IUPAC Name4-fluoro-N-[2-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide
Antipsychotic EfficacySignificant reduction in hyperactivity without catalepsy

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